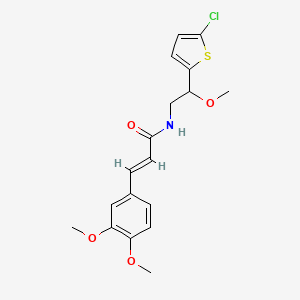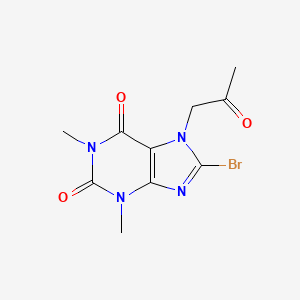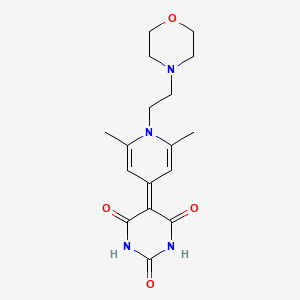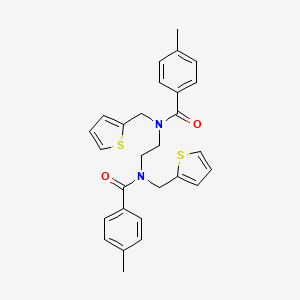![molecular formula C15H14ClNO2 B2696185 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 386759-67-7](/img/structure/B2696185.png)
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14ClNO2 and a molecular weight of 275.73 .
Molecular Structure Analysis
The N1—C8 bond in the title compound is the same length within standard uncertainties as those in the structures of 2-[(E)-(5-chloro-2-methylphenyl)iminomethyl]-4-methylphenol .Physical And Chemical Properties Analysis
The melting point temperature of the Schiff base was found to be 138℃, while the decomposition temperature of the Cu (II) complex was found to be 209℃ . Both the Schiff base and the corresponding Cu (II) complex were found to be soluble in some organic solvents but Cu (II) was insoluble in diethylether and n-hexane .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : The compound has been synthesized and characterized by various methods including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. It's noted for its successful synthesis and detailed characterization (Demircioğlu, 2021).
Theoretical and Experimental Investigations
- Tautomerism and Spectroscopic Properties : Investigations into the molecular structure and spectroscopic properties of related compounds, focusing on enol-keto tautomerism and spectroscopic properties using various methods such as X-ray diffraction, FT-IR, and UV–vis spectroscopy (Demircioğlu et al., 2014).
Application in Luminescence and Electrical Conductivity
- Copper(II) Complexes : Novel copper(II) complexes of tridentate ligands, including derivatives of this compound, have been synthesized. These complexes have been characterized and studied for their luminescence and electrical conductivity properties (Gonul et al., 2018).
Corrosion Inhibition
- Steel Corrosion Inhibitors : Schiff base compounds with increasing complexity, related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. They demonstrate substantial efficiency as mixed-type inhibitors (Küstü et al., 2007).
Optoelectronic Properties and Bioactivity
- Optoelectronic Properties and Bioactivity : Imines derived from similar compounds have been synthesized and analyzed for their optoelectronic properties and potential bioactivity. These studies involve X-ray diffraction, computational methods, and investigation into their interaction with crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Multinuclear Zinc(II) Complexes
- Zinc(II) Complexes Formation : Studies on the reaction of this compound with zinc(II) chloride in basic conditions, leading to the formation of multinuclear zinc(II) complexes. These complexes have been characterized and their structures determined by single-crystal X-ray diffraction analysis (Constable et al., 2012).
Schiff Base Derivatives
Properties of Schiff Base Derivatives : Schiff base derivatives of this compound have been investigated for their mesomorphic properties, phase transitions, and molecular structures using various spectroscopic methods and computational investigations (Alamro et al., 2021).
Antibacterial and Antioxidant Activities : Various Schiff base derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial and antioxidant activities. The studies involved elemental analysis, IR, UV, NMR spectroscopy, and screening against multi-drug resistance organisms (Oloyede-Akinsulere et al., 2018).
properties
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFOWOFUYHTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)


![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine](/img/structure/B2696118.png)

![1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2696120.png)
![N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2696121.png)

